molecular formula C10H11NO B115020 1-Benzylazetidin-3-one CAS No. 156303-83-2

1-Benzylazetidin-3-one

Cat. No. B115020
M. Wt: 161.2 g/mol
InChI Key: BNTLMZDFEGZLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylazetidin-3-one is a chemical compound with the molecular formula C10H11NO . It is used in the field of life science and is considered a chemical building block .


Synthesis Analysis

The synthesis of 1-Benzylazetidin-3-one or similar compounds has been reported in several studies. For instance, a new platform for the synthesis, analysis, and testing of new compounds for cancer treatment has been developed . Another study reported a one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of 1-Benzylazetidin-3-one consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 161.2 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1-Benzylazetidin-3-one or similar compounds have been discussed in several studies. For instance, a process for the preparation of 1-benzylazetidin-3-ol that includes the step of cyclizing N-benzyl-3-amino-1-chloro-propan-2-ol, in solution in triethylamine has been reported .


Physical And Chemical Properties Analysis

1-Benzylazetidin-3-one has a boiling point of 257°C, a density of 1.178, and a flash point of 102°C . It should be stored in a dry place, preferably in a freezer, under -20°C .

Scientific Research Applications

Chymase Inhibition

1-Benzylazetidin-3-one derivatives are being explored as novel chymase inhibitors. Research has identified specific compounds in this category that show strong inhibition of human chymase, a protease involved in cardiovascular diseases. This includes a derivative that demonstrated 3.1 nM inhibition and enhanced plasma stability (Aoyama et al., 2001).

Synthesis Optimization

The optimized process for synthesizing 1-benzylazetidin-3-one, an important intermediate for substituted azetidine, has been developed. This process involves the use of cost-effective materials like benzylamine, leading to an economical and efficient production method for these compounds (Reddy et al., 2011).

Phosphatidylinositol 3-Kinase Inhibition

1-Benzylazetidin-3-one analogs have been investigated as inhibitors of Phosphatidylinositol 3-kinase, an enzyme involved in growth factor signal transduction. This research is aimed at understanding the regulatory mechanisms of this enzyme and its role in cellular processes (Vlahos et al., 1994).

Divergent Mechanisms in Organic Chemistry

Studies have shown divergent mechanisms for the dealkoxycarbonylation of 2-(3-azetidinyl)malonate by chloride and cyanide, using derivatives of 1-benzylazetidin-3-one. This research adds to the understanding of ester cleavages in organic chemistry (Gilligan & Krenitsky, 1994).

Novel Reactions in Organic Chemistry

The compound has been used in studying novel acid-mediated reactions of phenyl-substituted lactams. Such research enhances the understanding of complex chemical reactions and mechanisms in organic synthesis (King & Caddick, 2011).

Safety And Hazards

1-Benzylazetidin-3-one is for research use only and not for medicinal, household, or other use . It is classified as having acute toxicity (oral, Category 4), causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines, including 1-Benzylazetidin-3-one, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the synthesis, reactivity, and application of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

1-benzylazetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLMZDFEGZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434443
Record name 1-benzylazetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazetidin-3-one

CAS RN

156303-83-2
Record name 1-benzylazetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Dejaegher, NM Kuz'menok, AM Zvonok… - Chemical …, 2002 - ACS Publications
… Reaction of 1-benzylazetidin-3-one 111 with sodium cyanide and benzylamine gave 3-benzylamino-3-cyanoazetidine 112 (Scheme 33). Further double N-debenzylation and reaction …
Number of citations: 136 pubs.acs.org

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